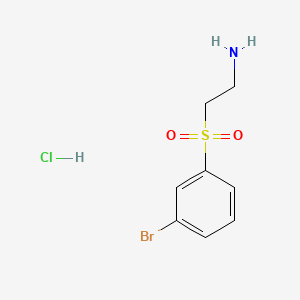

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C8H11BrClNO2S |

|---|---|

Molekulargewicht |

300.60 g/mol |

IUPAC-Name |

2-(3-bromophenyl)sulfonylethanamine;hydrochloride |

InChI |

InChI=1S/C8H10BrNO2S.ClH/c9-7-2-1-3-8(6-7)13(11,12)5-4-10;/h1-3,6H,4-5,10H2;1H |

InChI-Schlüssel |

KTRYHOWXNBKKCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride generally involves the formation of a sulfonamide bond between 3-bromobenzenesulfonyl chloride and ethan-1-amine, followed by conversion to the hydrochloride salt for stability and isolation purposes. The key steps can be summarized as:

- Preparation or procurement of 3-bromobenzenesulfonyl chloride.

- Nucleophilic substitution reaction with ethan-1-amine to form the sulfonamide.

- Acidification with hydrochloric acid to yield the hydrochloride salt.

This approach is consistent with classical sulfonamide synthesis protocols.

Detailed Synthetic Procedure

Step 1: Preparation of 3-Bromobenzenesulfonyl Chloride

- Starting from 3-bromobenzenesulfonic acid, chlorination is performed using reagents like thionyl chloride (SOCl₂) under reflux conditions.

- The reaction proceeds via replacement of the sulfonic acid hydroxyl group with chloride, yielding the sulfonyl chloride intermediate.

- The product is purified by distillation or recrystallization.

Step 2: Formation of 2-(3-Bromobenzenesulfonyl)ethan-1-amine

- Ethan-1-amine is added dropwise to a cooled solution of 3-bromobenzenesulfonyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.

- The reaction mixture is stirred at low temperature (0–5 °C) to control exothermicity and avoid side reactions.

- After completion (monitored by thin-layer chromatography), the reaction mixture is quenched and worked up by aqueous extraction.

- The crude sulfonamide is isolated by evaporation and purified by recrystallization or chromatography.

Step 3: Formation of Hydrochloride Salt

- The free base sulfonamide is dissolved in anhydrous ethanol or ether.

- Dry hydrogen chloride gas or a solution of hydrochloric acid in ethanol is bubbled or added to the solution.

- The hydrochloride salt precipitates out and is collected by filtration.

- The solid is dried under reduced pressure to yield pure 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonyl chloride formation | 3-Bromobenzenesulfonic acid + SOCl₂ | Reflux (~70 °C) | 3–6 hours | Anhydrous conditions required |

| Sulfonamide formation | 3-Bromobenzenesulfonyl chloride + ethan-1-amine | 0–5 °C (initial), then RT | 1–3 hours | Slow addition of amine to control reaction exotherm |

| Hydrochloride salt formation | Sulfonamide + HCl (gas or ethanolic solution) | 0–25 °C | 30 min–1 hour | Precipitation of salt |

Alternative and Supporting Methods

- Some literature suggests using triethylamine or other bases to scavenge HCl formed during sulfonamide formation, improving yield and purity.

- Solvent choice can vary between dichloromethane, tetrahydrofuran, or acetonitrile depending on scale and desired purity.

- Purification may involve recrystallization from ethanol or ethyl acetate to ensure removal of impurities.

Research Findings and Characterization

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the sulfonamide linkage and the bromobenzene aromatic protons.

- Mass spectrometry verifies the molecular weight (~250.56 g/mol).

- Infrared spectroscopy shows characteristic sulfonyl (S=O) stretching bands near 1150 and 1350 cm⁻¹.

- Elemental analysis matches theoretical values for the hydrochloride salt.

Reactivity and Applications

- The bromine substituent on the benzene ring provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck).

- The sulfonamide group confers biological activity, making this compound a useful intermediate in drug discovery, particularly in neurotransmitter enzyme inhibition studies.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Purification | Reference/Source |

|---|---|---|---|

| Sulfonyl chloride synthesis | 3-Bromobenzenesulfonic acid + SOCl₂, reflux | 3-bromobenzenesulfonyl chloride, purified by distillation | EvitaChem product data |

| Sulfonamide formation | 3-bromobenzenesulfonyl chloride + ethan-1-amine, 0–5 °C to RT | 2-(3-Bromobenzenesulfonyl)ethan-1-amine, purified by recrystallization | |

| Hydrochloride salt formation | Sulfonamide + HCl (gas or ethanolic solution), RT | 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride, isolated by filtration |

Perspectives from Varied Sources

- The principal synthesis route is consistent across chemical suppliers and research theses, emphasizing the sulfonyl chloride intermediate and subsequent amine coupling.

- Master's thesis work on related sulfonamide derivatives highlights the importance of controlling reaction conditions to maximize yield and purity, particularly temperature and stoichiometry.

- Patent literature on related brominated sulfonamides underscores the utility of sulfonyl chlorides and amines in scalable industrial syntheses, with emphasis on solvent choice and purification techniques for bulk production.

- Click chemistry and combinatorial approaches in pharmaceutical research utilize such sulfonamide intermediates for library synthesis, demonstrating the compound’s versatility in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted ethan-1-amine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride is used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity and Electronic Effects

The target compound’s benzenesulfonyl group is a strong electron-withdrawing moiety, contrasting with electron-donating groups (e.g., methoxy, methylthio) or halogens (e.g., Br, Cl, F) found in analogs. Key comparisons include:

Halogen-Substituted Analogs

2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride ():

2-(3-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride ():

Sulfur-Containing Analogs

Sulfonyl vs. Non-Sulfonyl Derivatives

The target compound’s sulfonyl group markedly increases polarity (logP ~1.5 estimated) compared to non-sulfonylated analogs like 2-(3-bromo-2-methylphenyl)ethan-1-amine hydrochloride (), which has a lipophilic methyl group (logP ~2.8).

Structural and Pharmacological Implications

Receptor Binding and Selectivity

Compounds such as 25T-NBOH () and 25N-NBF () demonstrate that substituent position and electronic nature critically influence serotonin (5-HT2A) receptor affinity. The target compound’s sulfonyl group may sterically hinder binding to G protein-coupled receptors (GPCRs) but could favor interactions with enzymes or transporters requiring polar motifs.

Acid-Base Properties

The sulfonyl group lowers the pKa of the adjacent amine (estimated pKa ~7.5) compared to non-sulfonylated analogs (pKa ~9–10), making the protonated form more prevalent at physiological pH. This could reduce blood-brain barrier penetration but enhance peripheral activity.

Data Table: Key Comparative Properties

*logP values estimated using fragment-based methods.

Biologische Aktivität

2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a bromobenzenesulfonyl moiety attached to an ethanamine backbone, which contributes to its unique chemical properties. The presence of the bromine atom enhances lipophilicity and may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride exhibit significant antitumor properties. For instance, derivatives with a sulfonamide group have shown effectiveness against various cancer cell lines, including leukemia and colon cancer cells.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Bromobenzenesulfonyl)amine | P388 murine leukemia | TBD | Apoptosis induction |

| Variolin B | HCT116 human colon cancer | 0.5 | CDK inhibition |

| Meridianin E | Various cancer cell lines | 0.2 | Cyclin-dependent kinase inhibition |

The biological activity of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride may involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group can act as an electrophile, interacting with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors or proteins, altering their function and leading to therapeutic effects.

- Induction of Apoptosis : Similar compounds have been shown to initiate apoptosis in cancer cells through various signaling pathways.

Study 1: Anticancer Activity

In a study examining the anticancer properties of related compounds, it was found that those with a bromine substituent exhibited enhanced cytotoxicity against the P388 murine leukemia cell line. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Enzyme Interaction

Another investigation focused on the interaction between sulfonyl-containing compounds and various kinases. The results indicated that these compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby preventing tumor growth.

Research Findings

Recent studies have expanded on the potential applications of 2-(3-Bromobenzenesulfonyl)ethan-1-amine hydrochloride in treating various conditions beyond cancer, including inflammatory diseases due to its modulatory effects on immune responses.

Q & A

Basic Research Questions

1.1. What synthetic routes are commonly employed for preparing 2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Answer:

A plausible synthetic route involves sulfonylation of a bromobenzene precursor followed by amine functionalization and salt formation. For example:

Sulfonylation : React 3-bromobenzenesulfonyl chloride with ethanolamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide intermediate.

Hydrochloride Formation : Treat the free amine with HCl in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side reactions like over-sulfonylation.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to ethanolamine) to improve yield .

1.2. What analytical techniques are recommended for characterizing 2-(3-bromobenzenesulfonyl)ethan-1-amine hydrochloride?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the sulfonyl group (δ ~3.5–4.0 ppm for CH-SO) and amine hydrochloride protons (broad signals at δ ~8.0–10.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHBrClNOS).

- Elemental Analysis : Verify Cl and Br content (theoretical: Cl ~9.5%, Br ~25.5%) .

1.3. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing bromine on the benzene ring activates the sulfonyl group toward nucleophilic attack. For example:

- In SN2 reactions , the sulfonate leaving group facilitates substitution with nucleophiles (e.g., thiols or amines) at the ethanamine chain.

- Kinetic Studies : Compare reaction rates with non-brominated analogs to quantify electronic effects (e.g., Hammett plots) .

Advanced Research Questions

2.1. How can researchers resolve contradictions in reported biological activity data for brominated sulfonamide derivatives?

Answer:

Conflicting data may arise from structural analogs or assay variability. A systematic approach includes:

- Structural Validation : Confirm compound purity via HPLC and X-ray crystallography (if feasible) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., 5-HT agonists in ).

- Comparative Studies : Benchmark activity against 2-(3-bromophenyl)propan-2-amine hydrochloride ( ) to isolate sulfonyl group effects.

2.2. What strategies are effective for studying the compound’s interaction with serotonin receptors, given its structural similarity to known agonists?

Answer:

- Docking Simulations : Model the compound into 5-HT receptor structures (PDB ID: 6WGT) to predict binding poses. Focus on sulfonyl-arginine interactions in the orthosteric pocket .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment (e.g., BRET assays) to assess biased agonism .

- SAR Analysis : Synthesize analogs with modified sulfonyl or amine groups to map critical binding motifs .

2.3. How can researchers mitigate hydrolysis of the sulfonamide group during long-term stability studies?

Answer:

- Storage Conditions : Store lyophilized powder at -20°C under inert gas (N) to prevent moisture-induced degradation.

- Buffering : Use pH 5–6 aqueous buffers (e.g., citrate) to stabilize the sulfonamide bond .

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 1 month) and monitor degradation via LC-MS .

Methodological Challenges and Solutions

3.1. Addressing Low Yields in Sulfonylation Reactions

Challenge : Competing side reactions (e.g., sulfonate ester formation).

Solution :

- Use a Schlenk line to exclude moisture.

- Add sulfonyl chloride dropwise at 0°C to control exothermicity .

3.2. Differentiating Isobaric Impurities in Mass Spectrometry

Challenge : Distinguishing the target compound from isomers (e.g., 2-bromo vs. 4-bromo derivatives).

Solution :

- MS/MS Fragmentation : Compare fragment patterns (e.g., loss of HBr vs. HCl).

- Ion Mobility Spectrometry : Separate isomers based on collision cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.